

A Preliminary Investigation of the Therapeutic Potential of the Chromen-4-one Scaffold

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Compound of Interest

Compound Name: 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No.: B015744

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An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The chromen-4-one (or chromone) nucleus, a benzopyran-4-one heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its prevalence in natural products and the ability of its derivatives to interact with a wide array of biological targets, demonstrating significant therapeutic potential.[3][4] This document provides a technical overview of the burgeoning research into chromen-4-one derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this promising area.

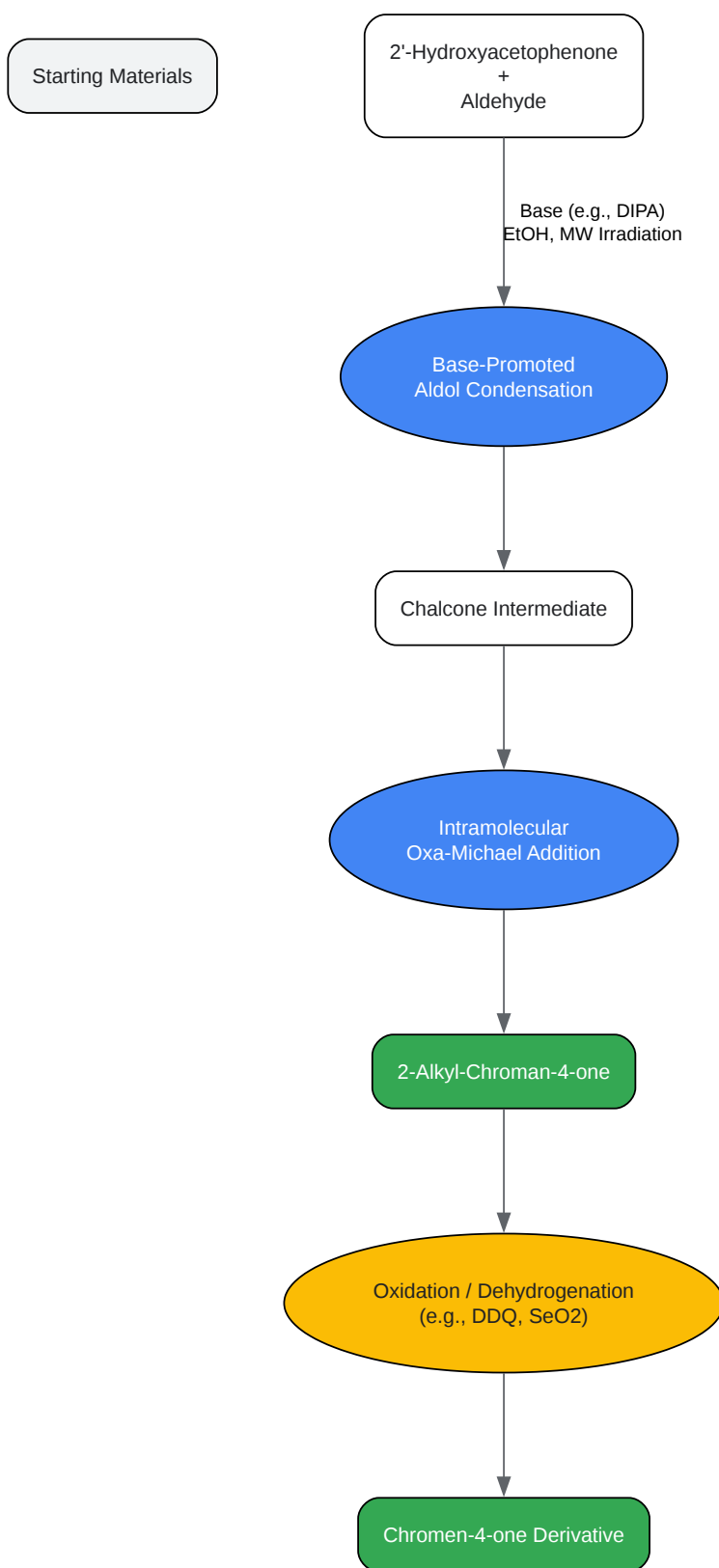
Introduction to the Chromen-4-one Scaffold

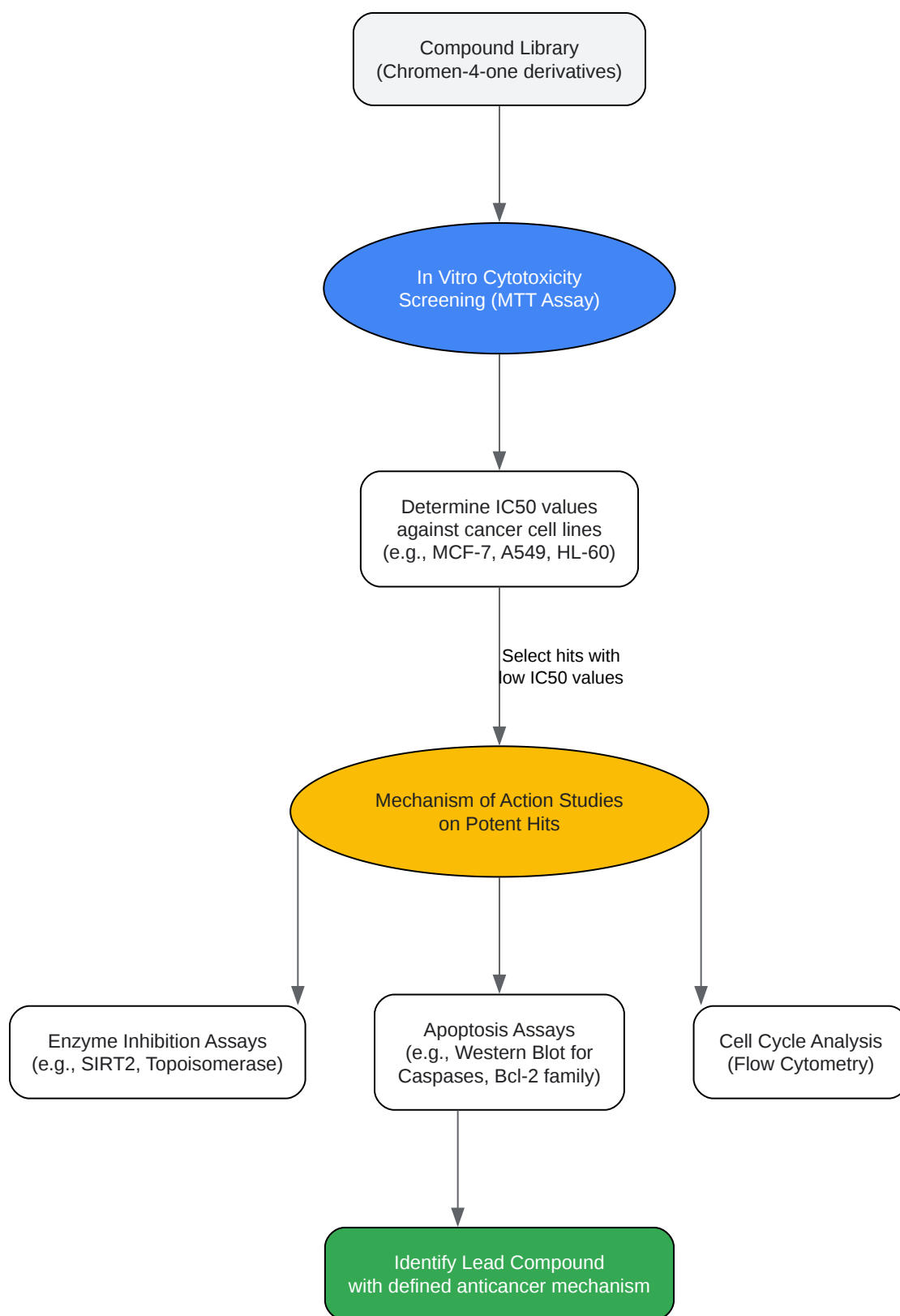
The chromen-4-one scaffold consists of a benzene ring fused to a γ -pyrone ring.[3] This core structure is found in a vast number of naturally occurring compounds, such as flavonoids, and serves as a versatile template for synthetic chemists.[3][4] The structural simplicity and synthetic accessibility of the chromone ring system, combined with its ability to be functionalized at various positions (notably C2, C3, C6, and C8), allow for the fine-tuning of its pharmacological properties.[1][5] As a result, chromen-4-one derivatives have been developed as potent and selective inhibitors or modulators of various enzymes and signaling pathways,

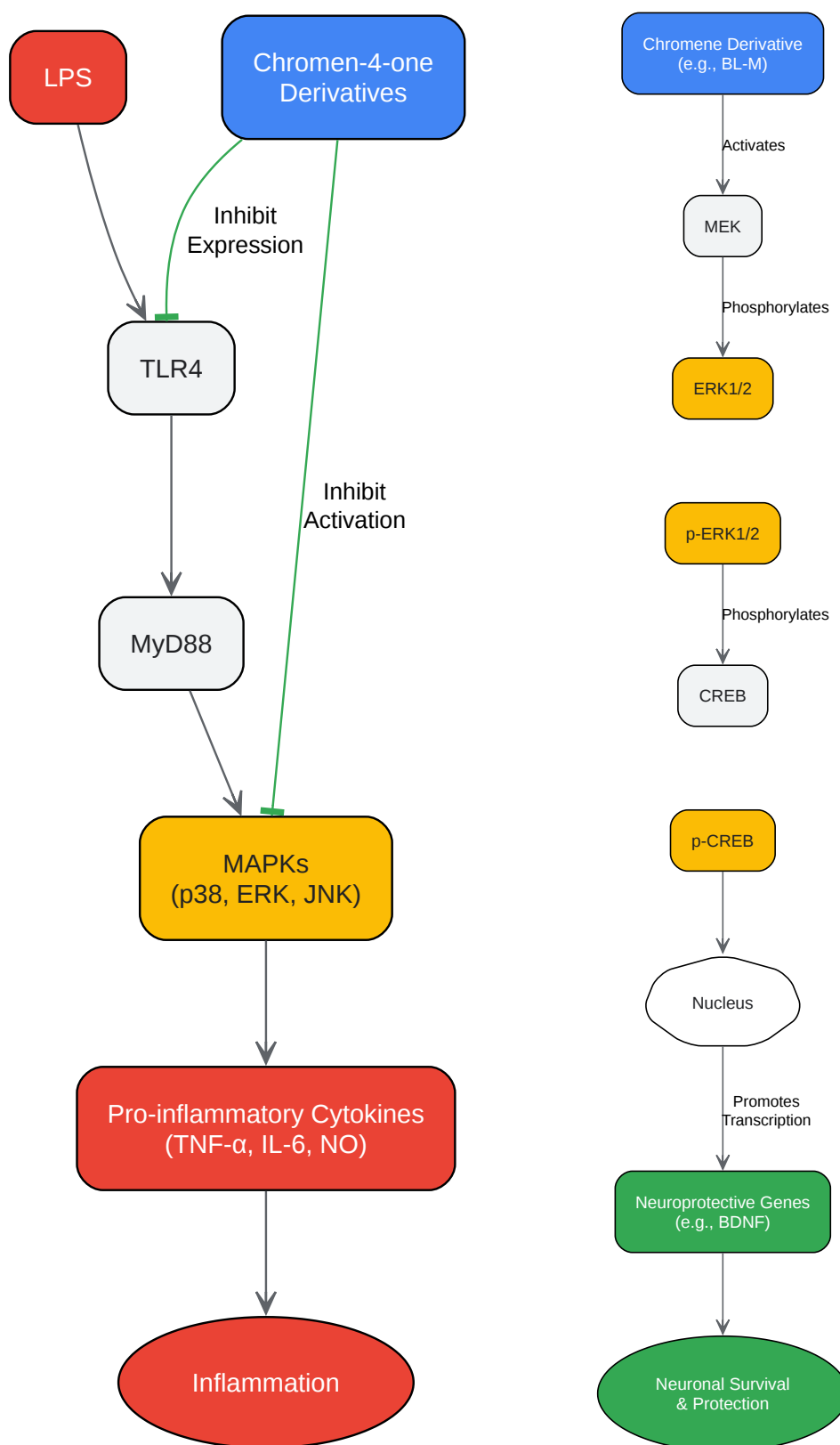
leading to a broad spectrum of biological activities including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral effects.[\[3\]](#)[\[6\]](#)

General Synthesis Strategies

A predominant and efficient method for synthesizing the chroman-4-one (the saturated C2-C3 bond precursor to many chromen-4-ones) and chromen-4-one scaffolds involves a base-promoted aldol condensation. This is typically followed by an intramolecular oxa-Michael addition.[\[1\]](#) Microwave-assisted synthesis has been shown to be an effective technique for accelerating this reaction.[\[1\]](#)[\[7\]](#)





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